2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as saccharocin, is a new aminoglycoside antibiotic. It has been isolated from the fermentation broth of Saccharopolyspora species AC-3440. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saccharocin (2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol) involves the use of previously synthesized neamine. The process includes the addition of allylmagnesium chloride to a cyclohexylidene-protected intermediate, followed by a series of reactions including azidonitration and epimerization. The final product is obtained through successive deprotection steps .
Industrial Production Methods
Industrial production of saccharocin involves fermentation using Saccharopolyspora species AC-3440. The fermentation broth is subjected to column chromatography on a cation-exchange resin to isolate the antibiotic .
Chemical Reactions Analysis
Types of Reactions
Saccharocin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
Saccharocin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics.
Biology: Used to study the mechanisms of bacterial resistance.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Used in the development of new antibiotics and antibacterial agents.
Mechanism of Action
Saccharocin exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
Apramycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: An aminoglycoside antibiotic used to treat a wide variety of serious bacterial infections.
Amikacin: A derivative of kanamycin with improved resistance to bacterial enzymes.
Uniqueness
Saccharocin is unique due to its specific structure and the presence of certain functional groups that enhance its antibacterial activity. It also exhibits a broader spectrum of activity compared to some other aminoglycosides .
Properties
Molecular Formula |
C21H40N4O12 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H40N4O12/c1-25-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-26)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)11(27)15(17)31/h5-21,25-32H,2-4,22-24H2,1H3 |
InChI Key |
WKKBQRRWYZAXFF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |
Synonyms |
4''-deamino-4''-hydroxyapramycin KA 5685 KA-5685 saccharocin |
Origin of Product |
United States |
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